![molecular formula C7H5BClNO2 B13938161 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol is a chemical compound with the molecular formula C7H5BClNO2 and a molecular weight of 181.38 g/mol . This compound belongs to the class of organoboron compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol typically involves the reaction of appropriate boronic acid derivatives with chloro-substituted benzene rings under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and substituted benzene derivatives . These products have significant applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, thereby modulating their activity . It can also participate in redox reactions, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol include other organoboron compounds, such as:
Boronic acids: These compounds have similar reactivity and are used in similar applications.
Oxazaborolidines: These compounds share structural similarities and are used as catalysts in asymmetric synthesis.
Uniqueness
What sets this compound apart is its unique combination of a chloro-substituted benzene ring and an oxazaborinin moiety . This structure imparts specific reactivity and properties that make it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H5BClNO2 |
|---|---|
Molekulargewicht |
181.38 g/mol |
IUPAC-Name |
7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
InChI |
InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H |
InChI-Schlüssel |
ODBKUFKURLYSEB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


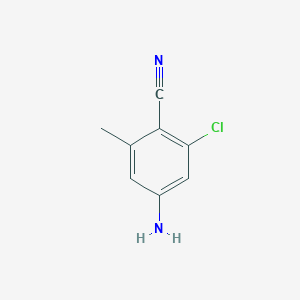
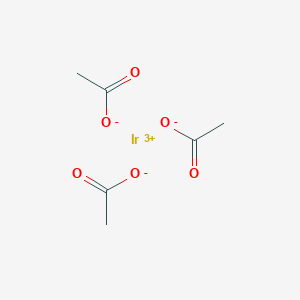
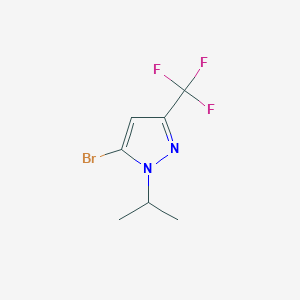
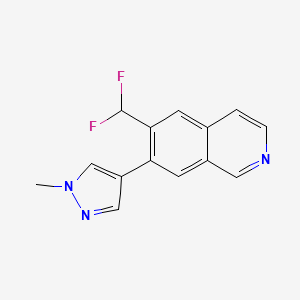
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
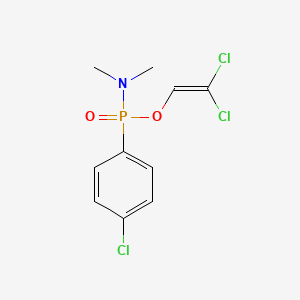
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
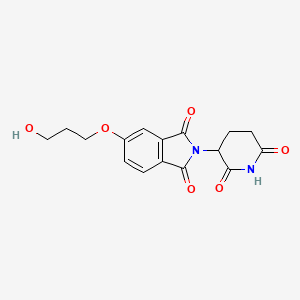
![5-Bromo-2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid](/img/structure/B13938169.png)
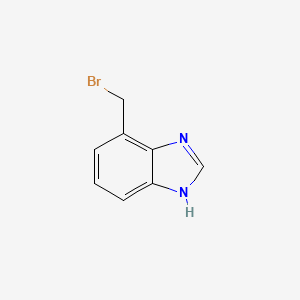
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
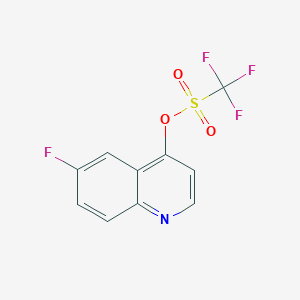
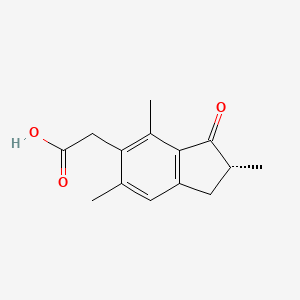
![n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide](/img/structure/B13938191.png)
